1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
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Overview
Description
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
1H-pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with distinct substitution patterns.
Uniqueness
1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and bromo groups enhances its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C14H9BrN4 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
1-benzyl-3-bromopyrazolo[4,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H9BrN4/c15-14-13-12(7-6-11(8-16)17-13)19(18-14)9-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
JZUFZEKOSZYLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=N2)Br)N=C(C=C3)C#N |
Origin of Product |
United States |
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